molecular formula C13H7N3O4 B1353014 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid CAS No. 37460-93-8

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid

Cat. No. B1353014
CAS RN: 37460-93-8
M. Wt: 269.21 g/mol
InChI Key: XDAJHYFGFMWBOF-UHFFFAOYSA-N
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Description

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid (PDPA) is a member of the pyrrolopyridine family of compounds, which are known for their unique properties. PDPA is a naturally occurring compound found in plants, fungi, and bacteria, and has been studied extensively for its potential medicinal applications. PDPA has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its mechanism of action is complex and involves a variety of biochemical and physiological pathways.

Scientific Research Applications

Organotin(IV) Complexes and Biological Applications

Organotin(IV) complexes of a related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, were synthesized and characterized for their biological applications. These complexes were tested against different bacteria and fungi to determine their toxicity, with toxicity levels assessed through LD50 data calculated using the Brine Shrimp method (Shahid et al., 2005).

Synthesis of Pyrrolo-Benzodiazepines

Another study explored the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines, highlighting a method for creating compounds with potential relevance in medical and chemical research. This process involved the reaction of specific esters with primary arylalkylamines, leading to the formation of these complex structures (Schindler et al., 2008).

N-Aryl Sulfonyl Hydrazone Compounds Synthesis

Research on the synthesis of new N-Aryl sulfonyl hydrazone compounds involves reactions that produce structures closely related to the compound of interest. These synthetic pathways include the transformation of specific dione compounds to benzenesulfonyl chloride derivatives, further reacting with hydrazine hydrate to yield hydrazone compounds (Fathi & Mohammed, 2021).

Hybrid Compounds Synthesis

A study on the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid involves creating structures that incorporate pharmacophoric fragments of reagents. This research could provide insights into designing compounds with tailored biological activities (Ivanova et al., 2019).

properties

IUPAC Name

4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O4/c17-11-9-10(15-6-5-14-9)12(18)16(11)8-3-1-7(2-4-8)13(19)20/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAJHYFGFMWBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=NC=CN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid

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